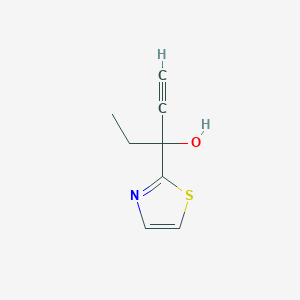

3-(Thiazol-2-yl)pent-1-yn-3-ol

Description

3-(Thiazol-2-yl)pent-1-yn-3-ol is a heterocyclic compound featuring a thiazole ring conjugated with a propargyl alcohol moiety. The thiazole ring, a five-membered aromatic system containing nitrogen and sulfur, imparts significant electronic and steric properties, while the terminal alkyne and hydroxyl groups enhance reactivity. Its structural uniqueness lies in the juxtaposition of the electron-rich thiazole and the reactive alkyne, enabling diverse chemical modifications, such as cycloadditions or nucleophilic substitutions .

Properties

Molecular Formula |

C8H9NOS |

|---|---|

Molecular Weight |

167.23 g/mol |

IUPAC Name |

3-(1,3-thiazol-2-yl)pent-1-yn-3-ol |

InChI |

InChI=1S/C8H9NOS/c1-3-8(10,4-2)7-9-5-6-11-7/h1,5-6,10H,4H2,2H3 |

InChI Key |

VYTWYCVHCVHPDJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C#C)(C1=NC=CS1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiazol-2-yl)pent-1-yn-3-ol typically involves the reaction of propargyl alcohols with thioamides in the presence of a calcium(II) catalyst. This method is known for its efficiency and high yield. The reaction conditions often include the use of calcium triflate (Ca(OTf)2) as a catalyst, which facilitates the formation of the thiazole ring .

Industrial Production Methods

While specific industrial production methods for 3-(Thiazol-2-yl)pent-1-yn-3-ol are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Thiazol-2-yl)pent-1-yn-3-ol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the triple bond in the pent-1-yn moiety to a double or single bond.

Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

Oxidation: Oxazole derivatives.

Reduction: Alkenes or alkanes.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

3-(Thiazol-2-yl)pent-1-yn-3-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with thiazole-based structures.

Industry: Utilized in the production of dyes, biocides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Thiazol-2-yl)pent-1-yn-3-ol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in various biological effects. For example, thiazole derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity .

Comparison with Similar Compounds

Urea-Linked Thiazole Derivatives ()

Compounds such as 1-(3-chlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11f) share the thiazole core but incorporate urea linkages and piperazine extensions. These derivatives are synthesized via multi-step protocols, achieving yields of 83–89% through condensation reactions. In contrast, 3-(thiazol-2-yl)pent-1-yn-3-ol lacks the urea/piperazine moieties, which are critical for hydrogen-bonding interactions in receptor targeting .

2-Amino Thiazole Derivatives ()

Derivatives like N-methyl-4-(3-trifluoromethyl)phenyl)thiazole-2-amine (6a) are synthesized via cyclocondensation of α-haloketones with thioamides, yielding 60–77%.

Thiazole-Oxadiazole Hybrids ()

Hybrids such as N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine integrate oxadiazole rings, enhancing π-stacking capabilities. These are designed for anticancer applications, leveraging dual heterocyclic systems. The propargyl alcohol in 3-(thiazol-2-yl)pent-1-yn-3-ol offers a distinct reactive site absent in these hybrids .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Key Observations :

- Urea-linked thiazoles exhibit higher molecular weights (≥466 g/mol) due to extended substituents, whereas 3-(thiazol-2-yl)pent-1-yn-3-ol is relatively lightweight.

- The propargyl alcohol group in the target compound provides a unique site for oxidation or nucleophilic addition, unlike the amine or urea groups in analogues .

Reactivity and Stability

- The propargyl alcohol in 3-(thiazol-2-yl)pent-1-yn-3-ol is susceptible to acid-catalyzed dehydration, forming conjugated enynes. This contrasts with urea-linked thiazoles, which are more stable under acidic conditions due to their rigid aromatic systems .

- Thiol-alkyne click reactions (as in ) are feasible for the target compound, enabling rapid derivatization—unlike the amide-forming reactions dominant in 2-amino thiazoles .

Biological Activity

3-(Thiazol-2-yl)pent-1-yn-3-ol is a heterocyclic compound recognized for its unique structure, which includes a thiazole ring and an alkyne functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities. The thiazole moiety is known for contributing to various pharmacological effects, making 3-(Thiazol-2-yl)pent-1-yn-3-ol a subject of interest for further research.

Biological Activity Overview

Research indicates that compounds containing thiazole rings often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activities of 3-(Thiazol-2-yl)pent-1-yn-3-ol are summarized below:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains, potentially more effective than traditional antibiotics. |

| Anticancer | Preliminary studies suggest potential in inhibiting cancer cell proliferation. |

| Anti-inflammatory | May reduce inflammation through modulation of specific pathways. |

Antimicrobial Activity

A study evaluating the antimicrobial properties of thiazole derivatives found that 3-(Thiazol-2-yl)pent-1-yn-3-ol showed promising results against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that this compound was significantly more effective than the standard antibiotic Oxytetracycline, with observed MIC values ranging from 7.8 µg/mL to 15.6 µg/mL against various strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

In vitro assays demonstrated that 3-(Thiazol-2-yl)pent-1-yn-3-ol could inhibit the proliferation of certain cancer cell lines. The compound was tested on human colon cancer cell lines, where it induced a multipolar spindle phenotype, leading to increased rates of apoptosis in centrosome-amplified cells . This suggests a potential mechanism for its anticancer activity.

The biological activity of 3-(Thiazol-2-yl)pent-1-yn-3-ol is hypothesized to involve interactions with specific biological targets such as enzymes or receptors. Molecular docking studies have indicated binding affinities with various targets, suggesting that the compound may act as an inhibitor or modulator of key biochemical pathways involved in disease processes .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-(Thiazol-2-yl)pent-1-yn-3-ol, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Amino-thiazole | Contains an amino group on the thiazole ring | Known for antiviral activity |

| Thiazole-based benzamide | Benzamide substitution on thiazole | Exhibits anti-inflammatory properties |

| Thiazole-fused heterocycles | Fused ring systems with additional heteroatoms | Often show enhanced biological activity |

This table illustrates the diversity within thiazole derivatives while emphasizing the unique aspects of 3-(Thiazol-2-yl)pent-1-yn-3-ol, particularly its alkyne functionality and potential applications in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.